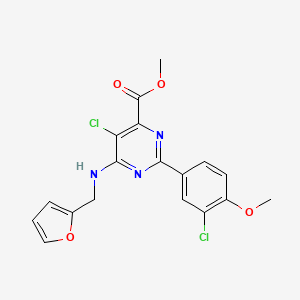
1-(Phenylselanyl)pent-4-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylselanyl)pent-4-en-2-ol is an organoselenium compound characterized by the presence of a phenylselanyl group attached to a pent-4-en-2-ol backbone. Organoselenium compounds are known for their unique chemical properties and biological activities, making them valuable in various fields of research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Phenylselanyl)pent-4-en-2-ol can be synthesized through the oxidative selenofunctionalization of allenes. This method involves the use of 1-fluoropyridinium reagents, which facilitate the selective electrophilic addition of selenium to the allene moiety, followed by nucleophilic water attack and oxidation . Another method involves the base-promoted cycloselenoetherification of pent-4-en-1-ol using bases such as pyridine, triethylamine, quinoline, or 2,2′-bipyridine as catalysts .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Phenylselanyl)pent-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium moiety to selenides.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Depending on the nucleophile, different substituted products can be obtained
Wissenschaftliche Forschungsanwendungen
1-(Phenylselanyl)pent-4-en-2-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(Phenylselanyl)pent-4-en-2-ol involves the electrophilic addition of the selenium moiety to double bonds, followed by nucleophilic attack and subsequent reactions. This mechanism is facilitated by the unique reactivity of the selenium atom, which can form stable intermediates and transition states . The molecular targets and pathways involved include interactions with biological molecules such as proteins and nucleic acids, where the selenium moiety can exert its effects .
Vergleich Mit ähnlichen Verbindungen
- 2-(Phenylselanyl)but-2-enal
- 4-oxo-3-(Phenylselanyl)pent-2-enoate
- Phenylselenoether derivatives
Comparison: 1-(Phenylselanyl)pent-4-en-2-ol is unique due to its specific structure, which allows for selective reactions and interactions.
Eigenschaften
CAS-Nummer |
918442-96-3 |
|---|---|
Molekularformel |
C11H14OSe |
Molekulargewicht |
241.20 g/mol |
IUPAC-Name |
1-phenylselanylpent-4-en-2-ol |
InChI |
InChI=1S/C11H14OSe/c1-2-6-10(12)9-13-11-7-4-3-5-8-11/h2-5,7-8,10,12H,1,6,9H2 |
InChI-Schlüssel |
FJXCTNGPGCIUSO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(C[Se]C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



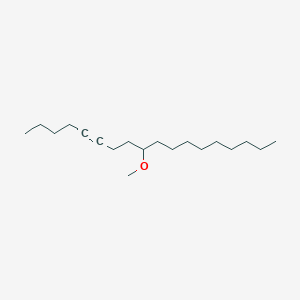
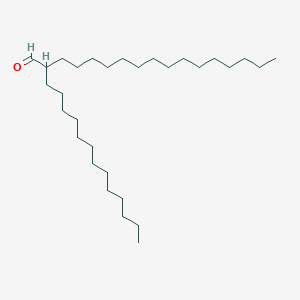
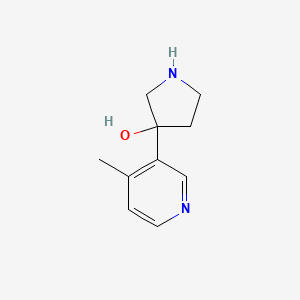
![4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B15173059.png)
![1-{4-[2,4-Bis-(1,1-dimethyl-propyl)-phenoxy]-butyl}-2,3-dimethyl-pyridinium](/img/structure/B15173081.png)
![(11S,12R,16S)-N-(5-chloro-2-methoxyphenyl)-14-(5-chloro-2-methylphenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B15173098.png)
![3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate](/img/structure/B15173100.png)
![1-[2-(Ethylsulfanyl)ethenyl]-3-methylbenzene](/img/structure/B15173101.png)
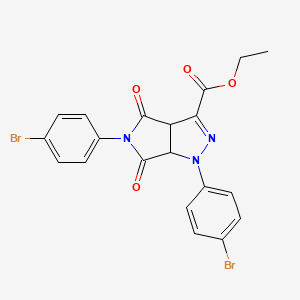
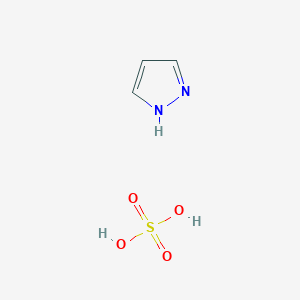
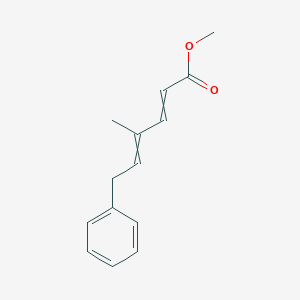
![5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B15173112.png)
